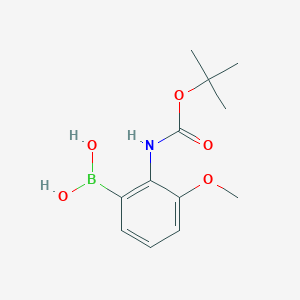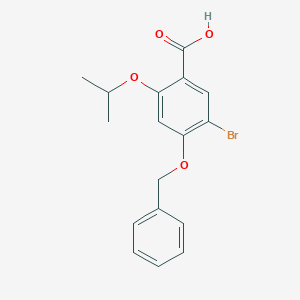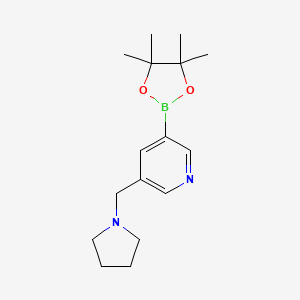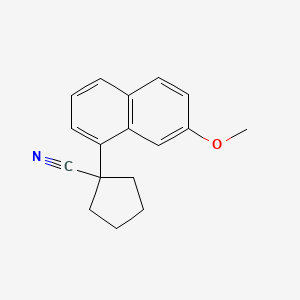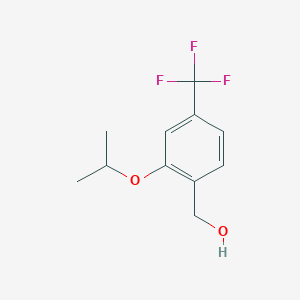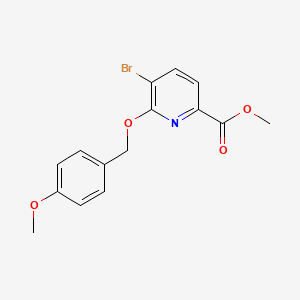
Methyl 5-bromo-6-((4-methoxybenzyl)oxy)picolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-6-(4-methoxybenzyloxy)-pyridine-2-carboxylic acid methyl ester: is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxybenzyloxy group at the 6th position, and a carboxylic acid methyl ester group at the 2nd position of the pyridine ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(4-methoxybenzyloxy)-pyridine-2-carboxylic acid methyl ester typically involves multiple steps:
Methoxybenzyloxy Substitution: The 6th position of the pyridine ring is substituted with a methoxybenzyloxy group through a nucleophilic substitution reaction. This can be done using 4-methoxybenzyl alcohol and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Esterification: The carboxylic acid group at the 2nd position is esterified using methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyloxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom or the ester group, resulting in debromination or the formation of the corresponding alcohol.
Substitution: The bromine atom at the 5th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium amide (NaNH2) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 5-bromo-6-(4-methoxybenzyloxy)-pyridine-2-carboxylic acid or 5-bromo-6-(4-methoxybenzyloxy)-pyridine-2-methanol.
Substitution: Formation of 5-substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: : The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.
Biology: : In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding due to its ability to undergo specific chemical modifications.
Medicine: : The compound’s derivatives have potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features can be exploited to design molecules with specific biological activities.
Industry: : In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science for the development of novel polymers and coatings.
作用机制
The mechanism of action of 5-Bromo-6-(4-methoxybenzyloxy)-pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The bromine atom and the methoxybenzyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
5-Bromo-2-methoxypyridine: Lacks the methoxybenzyloxy group, making it less versatile in chemical transformations.
6-(4-Methoxybenzyloxy)-pyridine-2-carboxylic acid methyl ester:
5-Bromo-6-(4-methoxybenzyloxy)-pyridine: Lacks the carboxylic acid methyl ester group, limiting its use in esterification reactions.
Uniqueness
The presence of the bromine atom, methoxybenzyloxy group, and carboxylic acid methyl ester group in 5-Bromo-6-(4-methoxybenzyloxy)-pyridine-2-carboxylic acid methyl ester makes it a highly versatile compound. Its unique structure allows for a wide range of chemical reactions and applications, distinguishing it from similar compounds.
属性
分子式 |
C15H14BrNO4 |
|---|---|
分子量 |
352.18 g/mol |
IUPAC 名称 |
methyl 5-bromo-6-[(4-methoxyphenyl)methoxy]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H14BrNO4/c1-19-11-5-3-10(4-6-11)9-21-14-12(16)7-8-13(17-14)15(18)20-2/h3-8H,9H2,1-2H3 |
InChI 键 |
GWHWCVXIRSMCTM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)COC2=C(C=CC(=N2)C(=O)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


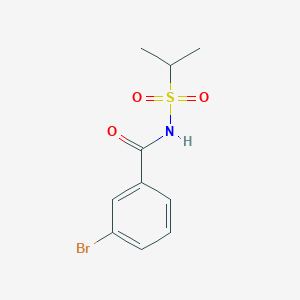
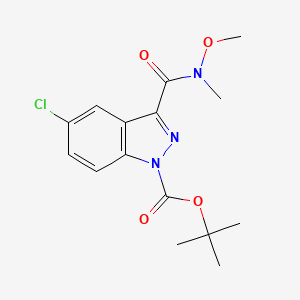
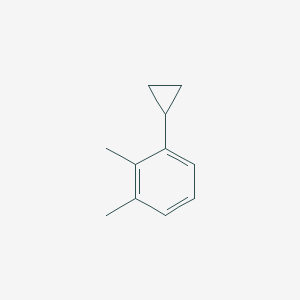
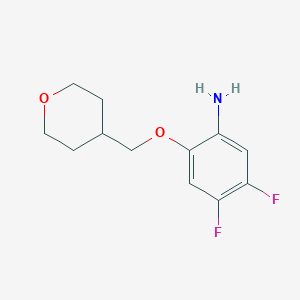
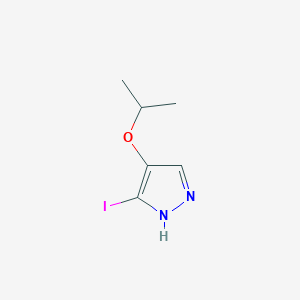
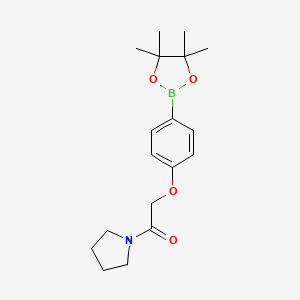
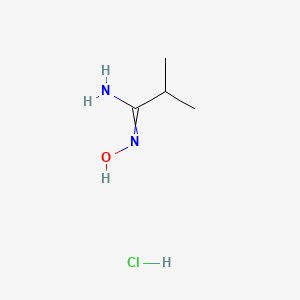
![[(3aS,5S,6R,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13726477.png)

